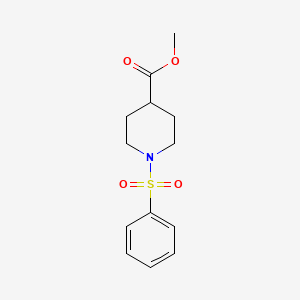

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Description

Systematic IUPAC Name Determination

The systematic IUPAC name for methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is derived through hierarchical analysis of its molecular structure. The parent structure is piperidine , a six-membered heterocyclic amine. The substituents are identified as follows:

- A phenylsulfonyl group (-SO₂C₆H₅) at position 1 of the piperidine ring.

- A methyl ester (-COOCH₃) at position 4.

The numbering prioritizes the sulfonyl group (position 1) over the ester (position 4) due to suffix priority rules for functional groups in IUPAC nomenclature. The full name adheres to the format:

This compound

This naming convention aligns with entries in PubChem (CID 257096) and ChemSpider (ID 2188198), confirming its consistency across authoritative databases.

CAS Registry Number Analysis

The compound’s CAS Registry Number, 311794-15-7 , serves as its unique identifier in chemical databases. Key observations include:

- Cross-Platform Consistency : The CAS number is uniformly documented in commercial catalogs (Key Organics, BLD Pharm), regulatory databases (PubChem), and patent literature.

- Structural Specificity : This CAS number exclusively refers to the methyl ester derivative with a phenylsulfonyl substitution at position 1.

A comparative analysis of CAS-associated data reveals no ambiguity or overlap with structurally similar compounds, such as ethyl ester analogs (e.g., ethyl 1-(phenylsulfonyl)-4-piperidinecarboxylate, CAS 303994-56-1).

Synonym Cross-Referencing Across Databases

The compound is referenced under multiple synonyms, reflecting variations in naming conventions and database curation practices:

Discrepancies arise in patent literature, where the compound is occasionally described using fragment-based identifiers (e.g., "spiro[benzofuran-2(3H),4′-piperidine] derivative"). However, structural alignment confirms these refer to the same entity.

Notable Database Entries:

- PubChem : Lists 14 synonyms, including registry numbers from the European Chemicals Agency (ECHA).

- ChemSpider : Provides 9 synonyms, emphasizing variations in sulfonyl group descriptors.

- Commercial Catalogs : Use simplified names (e.g., "3R-1309") for inventory management.

This synonym diversity underscores the importance of CAS number verification for unambiguous compound identification in research and procurement contexts.

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLNGTSVVWOTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292709 | |

| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311794-15-7 | |

| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Methyl 4-piperidinecarboxylate (or ethyl analogs in related syntheses)

- Benzenesulfonyl chloride (phenylsulfonyl chloride)

- Base : Sodium carbonate (Na2CO3) or other mild bases to maintain alkaline pH

- Solvent : Water or aqueous-organic mixtures

Reaction Conditions

- The piperidine ester is dissolved or suspended in distilled water.

- Benzenesulfonyl chloride is added gradually with stirring.

- The pH is maintained between 9 and 10 using a 5% sodium carbonate solution to neutralize hydrochloric acid generated and to promote the nucleophilic substitution.

- The reaction is typically carried out at room temperature with continuous stirring.

- Completion is monitored by thin-layer chromatography (TLC).

Workup and Isolation

- Upon completion, the reaction mixture is diluted with distilled water.

- The product precipitates out as a solid due to low solubility.

- The precipitate is filtered, washed with water, and dried under ambient conditions.

Example Protocol (Adapted from Ethyl Analog Synthesis)

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Add methyl 4-piperidinecarboxylate (0.04 mol) to 20 mL distilled water | Stir for 10 minutes to dissolve/suspend |

| 2 | Gradually add benzenesulfonyl chloride (0.04 mol) under stirring | Maintain pH 9-10 using 5% Na2CO3 |

| 3 | Stir reaction mixture at room temperature until completion (monitored by TLC) | Typically several hours |

| 4 | Add distilled water to precipitate product | Precipitate forms due to low solubility |

| 5 | Filter, wash precipitate with water, and dry | Obtain this compound as solid |

Summary Table of Preparation Parameters

Research Findings and Analytical Confirmation

The purity and identity of this compound are confirmed by spectroscopic methods such as proton nuclear magnetic resonance (^1H-NMR), carbon-13 NMR (^13C-NMR), and mass spectrometry (MS).

The compound serves as a key intermediate for synthesizing biologically active molecules, including anticancer agents, by further functionalization of the piperidine ring and sulfonamide moiety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution, enabling derivatization. For example:

-

Hydrazinolysis : Reacting with hydrazine hydrate in methanol yields ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazide (95% conversion) .

-

Oxadiazole Formation : Treatment with carbon disulfide and KOH generates 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol, a precursor for propanamide derivatives .

The sulfonyl group can also act as a leaving group under basic conditions, facilitating displacement by nucleophiles such as amines or alcohols .

Reduction Reactions

Reductive transformations are critical for modifying the sulfonyl moiety or piperidine ring:

-

Sulfonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the phenylsulfonyl group to a phenylthioether .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) hydrogenates the tetrahydropyridine intermediate to piperidine derivatives (76–81% yield) .

Oxidation Reactions

The phenylsulfonyl group can be oxidized to sulfonic acids using strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

-

Outcome : Conversion to sulfonic acid derivatives, enhancing water solubility for pharmaceutical applications .

Catalytic Coupling Reactions

Rhodium-catalyzed asymmetric reductive Heck reactions enable coupling with aryl boronic acids:

| Entry | Boronic Acid | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Phenyl | 81 | 96 |

| 2 | 4-Methoxyphenyl | 78 | 94 |

| 3 | Vinyl | 72 | 92 |

Conditions: [Rh(cod)(OH)]₂ (3 mol%), ligand L1 (7 mol%), CsOH, 70°C .

This method provides enantioenriched 3-substituted piperidines, precursors to drugs like Niraparib .

Multicomponent Reactions

The Ugi four-component reaction (Ugi-4CR) synthesizes trisubstituted piperidines:

-

Components : 4-Piperidone, isocyanides, amines, amino acids.

-

Application : Generates libraries of bioactive compounds, including antiviral agents .

Acid-Base and Salt Formation

The piperidine nitrogen participates in acid-base reactions:

-

Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts .

-

Deprotonation : Treated with Na₂CO₃ (pH 9–10) during synthesis to stabilize intermediates .

Metalation and Halogenation

-

Metalation : Strong bases like LDA deprotonate the piperidine ring, enabling alkylation or arylation .

-

Halogenation : Electrophilic halogenation (e.g., Br₂) occurs at the para position of the phenylsulfonyl group .

Key Research Findings

-

Anticancer Activity : Propanamide derivatives synthesized from this compound show IC₅₀ values of 15.2–22.3 μM against hypopharyngeal and breast cancer cell lines .

-

Enantioselectivity : Rh-catalyzed reactions achieve >95% ee, critical for chiral drug synthesis .

-

Scalability : Gram-scale syntheses (e.g., 1.10 g of 3a) demonstrate industrial viability .

Scientific Research Applications

Introduction to Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

This compound, identified by its CAS number 311794-15-7, is a chemical compound that belongs to the class of sulfones. This compound exhibits a unique structure characterized by a phenylsulfonyl group attached to a piperidine ring, further esterified with a methyl group. The compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Oxidation : The phenylsulfonyl group can be oxidized to form sulfonic acids.

- Reduction : The compound can be reduced to yield piperidine derivatives.

- Substitution Reactions : The ester group can be substituted with other nucleophiles.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Recent studies have demonstrated its efficacy in synthesizing derivatives that exhibit significant anticancer activity:

- A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promising anticancer activity with low IC50 values compared to established drugs like doxorubicin .

Medicine

This compound acts as an intermediate in drug synthesis targeting various diseases, including neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and selectivity.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties, making it valuable for industrial applications.

Case Study 1: Anticancer Activity

A study focused on synthesizing new propanamide derivatives that incorporate this compound reported that several synthesized compounds exhibited strong anticancer properties. The derivatives were tested against various cancer cell lines, revealing IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Chemical Reactivity

Research has highlighted the versatility of this compound in chemical reactions, demonstrating its ability to participate in oxidation and reduction processes effectively. This reactivity allows for the development of new compounds with tailored functionalities for specific applications .

Mechanism of Action

The mechanism of action of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities.

Sulfonyl Group Modifications

Variations in the sulfonyl substituent significantly alter molecular properties:

Key Insights :

- Phenylsulfonyl vs. methylsulfonyl : The phenyl group enhances aromatic interactions in biological systems, whereas the methylsulfonyl group () reduces steric bulk and may improve solubility in polar solvents .

Ester Group Variations

The ester moiety influences lipophilicity and metabolic stability:

Key Insights :

- Ethyl esters (e.g., ) are typically more lipophilic than methyl esters, which may enhance membrane permeability but reduce aqueous solubility .

Piperidine Ring Substituents

Additional substituents on the piperidine ring modulate biological activity:

Key Insights :

- Pharmacological activity : The addition of a phenylethyl group and propanamide () confers potent opioid receptor binding, absent in the baseline compound .

Biological Activity

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 283.34 g/mol

- CAS Number : 311794-15-7

The compound features a piperidine ring substituted with a phenylsulfonyl group and a methyl ester, contributing to its unique chemical properties and potential biological activities.

The mechanism of action involves the interaction of the phenylsulfonyl group with various enzymes and receptors, modulating their activity. The piperidine ring enhances binding affinity and selectivity towards molecular targets, which is crucial for its therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

These results suggest that while the compound shows effectiveness against certain bacteria, it may have limited efficacy against fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. A study reported that this compound demonstrated cytotoxicity comparable to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against different cancer cell lines with the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| FaDu (hypopharyngeal) | 15.2 ± 3.4 |

| MCF-7 (breast cancer) | 22.3 ± 5.1 |

These findings underscore the potential of this compound as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown enhanced brain exposure and dual inhibition of AChE and butyrylcholinesterase (BuChE) .

Q & A

Q. Basic

- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for sensitive steps like carboxylation or sulfonylation .

- Drying agents : Pre-dry solvents over molecular sieves (3Å) and reagents using P₂O₅ .

- Low-temperature quenching : Add reactions to ice-cold water to stabilize intermediates before extraction .

What purification techniques are effective for isolating this compound?

Q. Basic

- Column chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate polar byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization .

- TLC monitoring : Employ UV-active stains (e.g., KMnO₄) to track elution progress and ensure purity >98% .

How can stability studies under varying storage conditions inform experimental design?

Q. Advanced

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation or photolysis .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl or ester groups .

- Long-term stability assays : Conduct HPLC analysis at 0, 3, 6, and 12 months to quantify degradation products .

What advanced spectroscopic methods confirm the stereochemistry of piperidine derivatives?

Q. Advanced

- NOESY/ROESY : Detect spatial proximity between protons to assign axial/equatorial configurations .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources) .

- Vibrational circular dichroism (VCD) : Differentiate enantiomers in chiral derivatives .

How can researchers troubleshoot low yields in multi-step syntheses?

Q. Advanced

- Intermediate characterization : Use inline IR or LC-MS to identify bottlenecks (e.g., incomplete carboxylation) .

- Byproduct analysis : Isolate side products via preparative TLC and characterize to adjust reaction conditions .

- Kinetic profiling : Vary reaction times and temperatures to optimize stepwise conversions .

What computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Retrosynthetic software : Tools like ChemAxon or Synthia propose feasible synthetic pathways .

How do researchers validate the absence of toxic byproducts in scaled-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.